molecular formula C11H23ClN2O2 B567875 (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1217462-84-4

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B567875
CAS No.: 1217462-84-4
M. Wt: 250.767
InChI Key: NEAANDQXILMETG-SBSPUUFOSA-N
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Description

®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen, followed by alkylation with ethyl iodide to introduce the ethyl group . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .

Scientific Research Applications

®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    tert-Butyl 2-ethylpiperazine-1-carboxylate: Similar structure but with a different position of the ethyl group.

    tert-Butyl 3-methylpiperazine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    tert-Butyl 3-phenylpiperazine-1-carboxylate: Similar structure but with a phenyl group instead of an ethyl group.

Properties

IUPAC Name

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAANDQXILMETG-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662483
Record name tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217462-84-4
Record name tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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